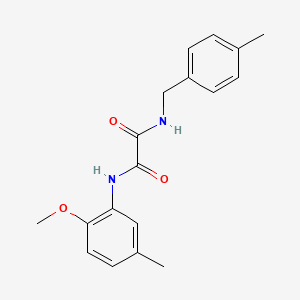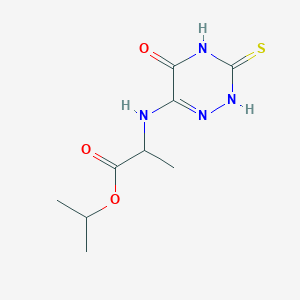
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea (CDPTU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPTU is a thiourea derivative that has been shown to possess antitumor, anti-inflammatory, and antiviral properties. In
Applications De Recherche Scientifique
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor properties and has been found to be effective against a variety of cancer cell lines. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been found to possess antiviral properties and has been shown to be effective against a variety of viruses.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may contribute to N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea's antitumor and anti-inflammatory properties. Additionally, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes including cell proliferation and differentiation.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been found to have various biochemical and physiological effects. In animal models, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been shown to reduce tumor growth and metastasis, reduce inflammation, and improve survival rates. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has also been shown to reduce the replication of various viruses, including HIV, influenza, and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high purity. N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has also been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For research on N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea include exploring its efficacy in animal models of various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis to improve its solubility and reduce potential toxicity.
Conclusion
In conclusion, N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea is a chemical compound with potential therapeutic applications. Its antitumor, anti-inflammatory, and antiviral properties make it a promising candidate for further research. The synthesis method of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been optimized to yield a high purity product, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has some limitations, its advantages make it a cost-effective option for lab experiments. Further research is needed to determine the full potential of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea in treating various diseases.
Méthodes De Synthèse
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea can be synthesized through a multi-step process involving the reaction of quinoxaline with thiourea. The process involves the reaction of quinoxaline with cyclopropyl isocyanate to form the intermediate 2,3-diphenyl-6-(cyclopropylcarbamoyl)quinoxaline. This intermediate is then reacted with thiourea to form N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea. The synthesis of N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea has been optimized to yield a high purity product.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2,3-diphenylquinoxalin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4S/c29-24(25-18-11-12-18)26-19-13-14-20-21(15-19)28-23(17-9-5-2-6-10-17)22(27-20)16-7-3-1-4-8-16/h1-10,13-15,18H,11-12H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTOYTVFTCJODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N'-(2,3-diphenyl-6-quinoxalinyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)
![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)
![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)